1,2-Bis(dibutoxyphosphoryl)hydrazine

Catalog No.
S14569206
CAS No.
4133-70-4
M.F
C16H38N2O6P2
M. Wt
416.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(dibutoxyphosphoryl)hydrazine

CAS Number

4133-70-4

Product Name

1,2-Bis(dibutoxyphosphoryl)hydrazine

IUPAC Name

1,2-bis(dibutoxyphosphoryl)hydrazine

Molecular Formula

C16H38N2O6P2

Molecular Weight

416.43 g/mol

InChI

InChI=1S/C16H38N2O6P2/c1-5-9-13-21-25(19,22-14-10-6-2)17-18-26(20,23-15-11-7-3)24-16-12-8-4/h5-16H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

WEVSPVFDFAXDHY-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(NNP(=O)(OCCCC)OCCCC)OCCCC

1,2-Bis(dibutoxyphosphoryl)hydrazine is an organophosphorus compound characterized by the presence of two dibutoxyphosphoryl groups attached to a hydrazine backbone. Its molecular formula is C12H26N2O4P2, indicating a complex structure that includes phosphorus, nitrogen, and oxygen atoms. This compound is notable for its potential applications in various fields, including agriculture and medicinal chemistry, due to its unique chemical properties and biological activities.

  • Hydrolysis: The dibutoxyphosphoryl groups can undergo hydrolysis in the presence of water, leading to the formation of hydrazine derivatives and phosphoric acid derivatives.
  • Condensation Reactions: It can react with various aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Phosphorylation: The compound may also serve as a phosphorylating agent, transferring its dibutoxyphosphoryl groups to other substrates.

These reactions highlight the compound's versatility and its potential for further functionalization in synthetic organic chemistry.

Several methods have been reported for the synthesis of 1,2-bis(dibutoxyphosphoryl)hydrazine:

  • Direct Phosphorylation: This method involves the reaction of hydrazine with dibutoxyphosphoryl chloride under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane or tetrahydrofuran.
  • Hydrolysis of Phosphonates: Another approach involves the hydrolysis of corresponding phosphonates followed by condensation with hydrazine. This method can yield high purity products with careful control over reaction conditions.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that significantly reduce reaction times and improve yields compared to traditional heating methods.

1,2-Bis(dibutoxyphosphoryl)hydrazine has a variety of applications:

  • Agriculture: It is primarily used as a pesticide due to its insecticidal properties.
  • Medicinal Chemistry: Its potential as an anticancer agent makes it a candidate for further research in drug development.
  • Chemical Synthesis: The compound serves as a building block for synthesizing more complex organophosphorus compounds.

1,2-Bis(dibutoxyphosphoryl)hydrazine shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
1,2-Bis(diphenylphosphoryl)hydrazineDiphenyl-substituted hydrazineHigher stability due to aromatic groups
1,2-Bis(diethylphosphoryl)hydrazineDiethyl-substituted hydrazineMore volatile; used in different agrochemical applications
1,2-Bis(ethylphosphonyl)hydrazineEthyl-substituted hydrazineExhibits different biological activities

Uniqueness

The uniqueness of 1,2-bis(dibutoxyphosphoryl)hydrazine lies in its specific dibutoxy substituents which enhance solubility and bioactivity compared to similar compounds. Its dual functionality as both an insecticide and potential anticancer agent sets it apart from others in its class.

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

416.22051093 g/mol

Monoisotopic Mass

416.22051093 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

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